molecular formula C8H5NO3S B13036186 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid

7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid

Cat. No.: B13036186
M. Wt: 195.20 g/mol
InChI Key: HMFCVIXXVCXBBM-UHFFFAOYSA-N
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Description

7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid is a heterocyclic compound that features a thieno[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products: The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted thieno[2,3-c]pyridine compounds.

Scientific Research Applications

7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on cellular pathways involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Hydroxythieno[2,3-c]pyridine-4-carboxylicacid is unique due to its specific hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

7-oxo-6H-thieno[2,3-c]pyridine-4-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-7-6-4(1-2-13-6)5(3-9-7)8(11)12/h1-3H,(H,9,10)(H,11,12)

InChI Key

HMFCVIXXVCXBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=CNC2=O)C(=O)O

Origin of Product

United States

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